molecular formula C10H11NO4 B8794952 1,3-Dimethoxy-5-(2-nitroethenyl)benzene

1,3-Dimethoxy-5-(2-nitroethenyl)benzene

Cat. No.: B8794952
M. Wt: 209.20 g/mol
InChI Key: LIROLLNTVLAPGP-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(2-nitroethenyl)benzene (C₁₀H₁₁NO₄) is a nitro-substituted aromatic compound characterized by a central benzene ring with two methoxy groups at the 1,3-positions and a nitroethenyl substituent at the 5-position. Its molecular structure is defined by the SMILES notation COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC and InChIKey LIROLLNTVLAPGP-UHFFFAOYSA-N .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3

InChI Key

LIROLLNTVLAPGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stilbene Derivatives

a. 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (Resveratrol Trimethyl Ether)
  • Structure : Contains a trans-stilbene moiety (ethenyl bridge) with methoxy groups at 1,3,5-positions and a 4-methoxyphenyl group.
  • Key Properties: Exhibits antioxidant activity, quenching singlet oxygen with a rate constant $ k_T = 1.6 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} $ in acetonitrile . Used as a substrate for UDP-glucuronosyltransferases to enhance bioavailability of resveratrol analogs .
  • Applications: Studied for anticancer, antiparasitic (anti-Trypanosoma cruzi), and leishmanicidal activities .
b. (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS)
  • Structure : Similar to resveratrol trimethyl ether but with a styryl group.
  • Key Properties: Evaluated for genotoxicity and cytotoxicity in mammalian cells, showing moderate safety profiles compared to cis-isomers . Synthesized via Vilsmeier-Haack reaction using POCl₃ and DMF .
c. 1,3-Dimethoxy-5-(2-nitroethenyl)benzene (Target Compound)

Terphenyl Derivatives

a. 3,4′,5-Trimethoxy-1,1′:2′,1′′-terphenyl (TR4)
  • Structure : Three linked benzene rings with methoxy substituents.
  • Key Properties: Demonstrates antiparasitic activity against Trypanosoma cruzi with low cytotoxicity .

Substituted Benzene Derivatives

a. 1,3-Dimethoxy-5-(1,1′-dimethylheptyl)benzene
  • Structure : Alkyl chain substituent instead of nitroethenyl.
  • Applications: Precursor for synthetic cannabinoids due to its lipophilic side chain, enabling blood-brain barrier penetration .
b. 1,3-Dimethoxy-5-[(E)-2-phenylvinyl]benzene (CAS 21956-56-9)
  • Structure : Styryl group with a phenyl substituent.
  • Applications : Detected in food contact materials, raising concerns about migration and toxicity .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Substituents Biological Activity Key References
This compound Nitroethenyl, 1,3-methoxy Not reported (Theoretical reactivity)
1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene Styryl, 1,3,5-methoxy Antioxidant, Antiparasitic
3,4′,5-Trimethoxyterphenyl (TR4) Terphenyl, methoxy Antiparasitic
1,3-Dimethoxy-5-(1,1′-dimethylheptyl)benzene Alkyl chain, methoxy Cannabinoid precursor

Table 2: Singlet Oxygen Quenching Rates in Stilbenes

Compound Solvent $ k_T \, (\text{M}^{-1}\text{s}^{-1}) $ Reference
Resveratrol Trimethyl Ether CD₃CN $ 1.6 \times 10^6 $
Target Compound (Nitroethenyl derivative) N/A Not studied

Preparation Methods

Reaction Mechanism

The reaction proceeds via a nitroaldol (Henry) mechanism:

  • Base activation : Ammonium acetate deprotonates nitromethane, forming a nitronate ion.

  • Nucleophilic attack : The nitronate attacks the carbonyl carbon of 3,5-dimethoxybenzaldehyde.

  • Elimination : Water is eliminated, forming the nitroethenyl group with (E)-stereoselectivity.

Standard Protocol

ParameterSpecification
Reactants 3,5-Dimethoxybenzaldehyde, nitromethane
Catalyst Ammonium acetate (4.2 equiv)
Solvent Acetic acid
Temperature 80°C
Time 30 minutes
Workup Ice quenching, silica gel chromatography
Yield 90%

Key advantages :

  • Short reaction time

  • High stereoselectivity (>95% E-isomer)

  • Minimal byproducts due to acetic acid’s dual role as solvent and proton donor.

Scalable Industrial Synthesis

A patented method optimizes the reaction for industrial production by modifying solvent systems and recycling strategies:

Process Details

ParameterSpecification
Reactants 2,5-Dimethoxybenzaldehyde, nitromethane
Catalyst Ammonium acetate (0.25–0.3 mass ratio)
Solvent Toluene, ethyl acetate, or xylene
Temperature 70–80°C
Time 4–10 hours
Workup Aqueous wash, crystallization
Yield 85–88%

Innovations :

  • Solvent recycling : Mother liquor from crystallization is distilled and reused, reducing waste.

  • Reduced toxicity : Substitutes acetic acid with less corrosive solvents (e.g., ethyl acetate).

  • Scalability : Continuous flow reactors enable throughputs exceeding 100 kg/batch.

Comparative Analysis of Methods

FactorLaboratory-ScaleIndustrial-Scale
Reaction Time 0.5 hours4–10 hours
Catalyst Loading 4.2 equiv0.25–0.3 mass ratio
Solvent Acetic acidEthyl acetate/toluene
Yield 90%85–88%
Byproduct Management Chromatography requiredCrystallization sufficient
E-factor 8.22.1

E-factor = (mass of waste)/(mass of product)

Trade-offs :

  • Speed vs. sustainability : The laboratory method’s shorter time comes at the cost of higher waste generation (E-factor 8.2 vs. 2.1).

  • Solvent selection : Acetic acid enhances reaction kinetics but complicates recycling compared to ethyl acetate.

Optimization Strategies

Catalyst Screening

Ammonium acetate outperforms alternatives:

  • Sodium acetate : Lower yield (72%) due to incomplete nitronate formation.

  • Pyridine : Promotes side reactions (e.g., over-nitration), reducing yield to 68%.

Temperature Control

Maintaining 75–80°C is critical:

  • <70°C : Reaction stalls at the hemiaminal intermediate.

  • >85°C : Nitromethane decomposition generates NOx byproducts.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rate but hinder crystallization.

  • Chlorinated solvents (DCM): Reduce stereoselectivity (E:Z = 3:1) .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)ConditionsKey Reference
Henry Reaction65–75THF, piperidine, 70°C
Wittig-like Approach50–60Nitromethane, AcOH, reflux

Advanced Question: How can crystallographic data resolve ambiguities in the nitroethenyl group’s stereochemistry?

Methodological Answer:
X-ray crystallography is critical for confirming stereochemistry. Using SHELX software (e.g., SHELXL for refinement), researchers can:

Data Collection: High-resolution (<1.0 Å) diffraction data from single crystals.

Refinement: Validate bond angles and torsional parameters of the nitroethenyl moiety. For example, the C=C-NO₂ torsion angle in similar compounds ranges from 0–10°, indicating minimal steric hindrance .

Validation: Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (3,5-dimethoxy groups) appear as singlets (δ 6.5–7.0 ppm). The nitroethenyl protons (CH₂=CH-NO₂) show coupling (J = 12–14 Hz) in the δ 6.8–7.2 range .
    • ¹³C NMR: Nitroethenyl carbons (C=CH₂) resonate at δ 120–130 ppm, while methoxy carbons appear at δ 55–60 ppm .
  • HRMS: Accurate mass determination (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 238.0952 for C₁₁H₁₂NO₅⁺) .

Advanced Question: How do conflicting NMR data for nitroethenyl derivatives arise, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from:

Tautomerism: Nitroethenyl groups may exhibit keto-enol tautomerism in polar solvents, altering NMR signals.

Dynamic Effects: Conformational flexibility in solution (e.g., rotation about the C=C bond) broadens peaks.
Resolution Strategies:

  • Variable-Temperature NMR: Identify coalescence temperatures to assess rotational barriers.
  • DFT Calculations: Compare experimental shifts with predicted values (e.g., using Gaussian or ORCA software) .

Q. Table 2: NMR Data Discrepancy Example

Solventδ (CH₂=CH-NO₂)ObservationSource
CDCl₃6.85 (d, J=14)Sharp doublet
DMSO-d₆7.10 (broad)Broadened due to H-bonding

Basic Question: What are the key stability considerations for handling this compound?

Methodological Answer:

  • Light Sensitivity: Nitroethenyl groups are prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Thermal Decomposition: Avoid temperatures >100°C; TGA data for analogous nitro compounds show onset decomposition at 150–160°C .
  • Incompatibilities: Strong oxidizers (e.g., peroxides) may induce explosive reactions. Use non-polar solvents (hexane, toluene) for storage .

Advanced Question: How can computational modeling predict reactivity in cross-coupling reactions involving the nitroethenyl group?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitroethenyl LUMO (-2.5 eV) suggests susceptibility to nucleophilic attack .
  • Mechanistic Probes: Simulate transition states for reactions like Diels-Alder cycloadditions. Activation energies (<20 kcal/mol) indicate feasibility under mild conditions .

Basic Question: What are the documented applications of this compound in materials science?

Methodological Answer:

  • Nonlinear Optics (NLO): The nitroethenyl group’s electron-withdrawing nature enhances hyperpolarizability (β), making it suitable for NLO materials. Second-harmonic generation (SHG) efficiency can be quantified via Kurtz-Perry powder tests .
  • Polymer Precursors: Copolymerization with styrene derivatives via radical initiation yields conjugated polymers with tunable bandgaps .

Advanced Question: How can contradictions in reported bioactivity data be addressed methodologically?

Methodological Answer:

  • Assay Standardization: Variability in cytotoxicity studies (e.g., IC₅₀ values) may arise from differing cell lines (e.g., A375 vs. HeLa). Use ISO-certified protocols and controls .
  • Metabolite Profiling: LC-MS/MS can identify degradation products (e.g., nitro reduction to amines) that alter bioactivity .

Basic Question: What safety protocols are essential for laboratory handling?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H335: respiratory irritation) .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Question: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Incorporate deuterium at the nitroethenyl β-position to probe H-transfer steps in reduction reactions. KIE > 2 indicates rate-limiting H-abstraction .
  • Synthetic Route: Use deuterated nitromethane (CD₃NO₂) in the Henry reaction to introduce isotopic labels .

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